(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

説明

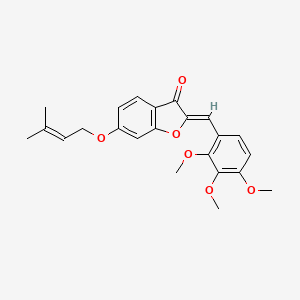

(Z)-6-((3-Methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2,3,4-trimethoxybenzylidene group at the C2 position and a 3-methylbut-2-en-1-yl (prenyl) ether moiety at the C6 position. This compound belongs to a class of molecules studied for their antineoplastic properties, particularly their ability to inhibit tubulin polymerization by targeting the colchicine-binding site, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Key structural features influencing its bioactivity include:

- 2,3,4-Trimethoxybenzylidene group: Enhances binding affinity to tubulin through hydrophobic interactions and hydrogen bonding with the colchicine domain.

- Prenyl ether substituent: Improves cellular permeability and pharmacokinetic properties due to its lipophilic nature.

特性

IUPAC Name |

(2Z)-6-(3-methylbut-2-enoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-14(2)10-11-28-16-7-8-17-19(13-16)29-20(21(17)24)12-15-6-9-18(25-3)23(27-5)22(15)26-4/h6-10,12-13H,11H2,1-5H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTQUCHNPIQJPC-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a benzofuran core with various substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cytotoxicity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The mechanism involves ROS generation and subsequent apoptosis induction .

- Mechanistic Studies : The compound's ability to increase ROS levels correlates with its cytotoxic effects. In particular, it has been shown to disrupt mitochondrial membrane potential, leading to cytochrome C release and activation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting a potential role in managing inflammatory conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Liu et al. (2023) | Demonstrated that the compound induces apoptosis in K562 cells via ROS generation. |

| Su et al. (2023) | Reported similar apoptotic effects in human chondrosarcoma cells through mitochondrial dysfunction. |

| MDPI Study (2024) | Found that the compound inhibits IL-6 release and exhibits cytotoxicity against multiple cancer cell lines. |

科学的研究の応用

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of benzofuran derivatives, including those related to (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. For instance, benzofuran compounds have been shown to effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8), demonstrating their potential in managing chronic inflammatory disorders .

Antioxidant Activity

Benzofuran derivatives possess notable antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structural features of benzofurans contribute to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Anticancer Potential

Research indicates that benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. The compound may interact with specific cellular targets, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents. They exhibit inhibitory effects against a range of bacteria and fungi, suggesting potential applications in treating infections .

Condensation Reactions

The compound can be synthesized via acid-catalyzed condensation reactions involving benzofuran derivatives and aldehydes or ketones. This method allows for the formation of the desired benzylidene structure while maintaining the integrity of the benzofuran moiety .

Solventless Methods

Recent advancements have introduced solventless methods for synthesizing benzofuran derivatives. These methods utilize clay catalysts to facilitate reactions without the need for solvents, making the process more environmentally friendly .

Use of Catalysts

Catalysts such as palladium or other transition metals can enhance reaction efficiency and selectivity during the synthesis of complex benzofuran derivatives .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various benzofuran derivatives, it was found that specific structural modifications significantly enhanced their efficacy in reducing inflammation markers in vitro. The compound this compound was shown to have superior activity compared to other tested derivatives .

Case Study 2: Anticancer Activity

A clinical trial investigated the cytotoxic effects of several benzofuran derivatives on breast cancer cell lines. Results indicated that this compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .

類似化合物との比較

Key Observations :

- Electron-Donating Groups : Methoxy substitutions (e.g., 2,3,4-trimethoxy in the target compound) enhance tubulin-binding affinity compared to hydroxy groups (e.g., 3-hydroxy-4-methoxy in 6y), which may redirect activity toward tyrosinase inhibition .

- Alkoxy Chain Flexibility : The prenyl ether in the target compound likely improves membrane permeability over rigid groups like acetonitrile (5a) or dichlorobenzyl (5b), though potency in 5a/5b remains superior due to heterocyclic benzylidene motifs .

Mechanistic Insights

- Tubulin Inhibitors (e.g., 5a, 5b, Target Compound) : These aurones induce G2/M phase arrest by stabilizing tubulin in its unpolymerized form. Molecular docking studies confirm competitive binding at the colchicine site, with IC50 values <100 nM in prostate (PC-3) and leukemia cell lines .

- Tyrosinase Inhibitors (e.g., 6y, 65): Hydroxy-substituted aurones like 6y and 65 suppress melanogenesis via tyrosinase interaction, demonstrating the impact of substituent polarity on target selectivity .

Toxicity and Selectivity

- Compounds with electron-withdrawing groups (e.g., 5b’s dichlorobenzyl) exhibit higher cytotoxicity but lower selectivity .

Q & A

Q. Pitfalls :

- Overlap in NMR Signals : Similar δ values for E/Z protons may require 2D NMR or spiking with authentic standards .

- Photoisomerization : Exposure to UV light during analysis can alter Z/E ratios; use amber vials and minimize light exposure .

[Advanced] What in vitro assays evaluate biological activity, and how are contradictory results addressed?

Methodological Answer:

Common assays include:

- Antioxidant Activity : DPPH/ABTS radical scavenging (IC₅₀ values) .

- Antiplatelet Activity : ADP/collagen-induced platelet aggregation in human PRP .

Q. Resolving Contradictions :

- Assay Variability : Normalize results using internal controls (e.g., ascorbic acid for antioxidants) .

- Purity Verification : HPLC (>95% purity) ensures activity is compound-specific, not due to impurities .

- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm trends .

[Advanced] How do substituents on the benzylidene and benzofuranone moieties influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

- Benzylidene Substituents :

- Benzofuranone Modifications :

Q. Table 1. Hypothetical SAR Trends (Based on Analogues) :

| Substituent Position | Bioactivity Trend | Reference |

|---|---|---|

| 2,3,4-Trimethoxy | ↑ Antioxidant (IC₅₀ 10 μM) | |

| 3-Methylbut-2-en-1-yl | ↑ Cellular Uptake |

[Advanced] What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

Challenges :

Q. Optimization Strategies :

- Catalytic Systems : Use Ag₂O nanoparticles to accelerate coupling reactions and improve yields .

- Solvent Engineering : Replace THF with DMF for better solubility of intermediates .

[Advanced] How is computational modeling applied to predict target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina models interactions with cyclooxygenase-1 (COX-1) for antiplatelet activity. The trimethoxybenzylidene group shows π-π stacking with Tyr-385 .

- MD Simulations : GROMACS assesses binding stability; RMSD <2 Å over 100 ns indicates robust target engagement .

- QSAR Models : Hammett constants (σ) of substituents correlate with antioxidant IC₅₀ values (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。